molecular formula C19H16ClFN4O2 B12966902 4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid

4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid

Cat. No.: B12966902
M. Wt: 386.8 g/mol
InChI Key: NEYHNMDWCYXGEN-UHFFFAOYSA-N
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Description

4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core linked to a pyridine ring via an amino group. The pyrimidine moiety is substituted with a 5-chloro-2-fluorophenyl group at position 2 and an isopropyl group at position 5, while the pyridine ring includes a carboxylic acid substituent at position 2. However, the provided evidence lacks direct pharmacological or synthetic data for this compound, necessitating comparisons with structurally similar analogs.

Properties

Molecular Formula

C19H16ClFN4O2

Molecular Weight

386.8 g/mol

IUPAC Name

4-[[2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyrimidin-4-yl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C19H16ClFN4O2/c1-10(2)13-9-23-17(12-7-11(20)3-4-15(12)21)25-18(13)24-16-5-6-22-8-14(16)19(26)27/h3-10H,1-2H3,(H,26,27)(H,22,23,24,25)

InChI Key

NEYHNMDWCYXGEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N=C1NC2=C(C=NC=C2)C(=O)O)C3=C(C=CC(=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperatures, and reaction times to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with related pyrimidine and pyridine derivatives from the evidence:

Compound Name (CAS No.) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Biological Target/Application Reference
Target Compound Pyrimidine-Pyridine 2-(5-Cl-2-F-phenyl), 5-isopropyl (pyrimidine); 3-carboxylic acid (pyridine) Not available Unknown N/A
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Pyrimidine-4-carboxylic acid 2-Cl, 6-methyl (pyrimidine); 4-carboxylic acid Not specified Not specified
6-(Difluoromethyl)-4-isobutyl-...pyridine-3-carboxylic acid Pyridine-3-carboxylic acid 2-CF₃, 4-isobutyl, 5-methoxycarbonyl, 6-(difluoromethyl) Calculated: ~381.3 FABP4 (fatty acid metabolism)
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)...pyrazolo[3,4-b]pyridine-4-carboxylic acid (1011397-82-2) Pyrazolo[3,4-b]pyridine 5-Cl, 6-cyclopropyl, 1-(2-F-phenyl), 3-methyl 345.76 Not specified

Key Observations :

  • The isopropyl group (pyrimidine) and carboxylic acid (pyridine) enhance hydrophobicity and acidity, respectively, compared to the methyl and methoxycarbonyl groups in .
  • Biological Targets : While explicitly targets FABP4 (a fatty acid-binding protein), the target compound’s biological activity remains uncharacterized in the evidence.
Crystallographic and Computational Tools

Structural comparisons often rely on crystallographic data generated via programs like SHELX (for refinement) and ORTEP (for visualization) . For example:

  • The FABP4 complex in likely utilized SHELXL for refinement, given its prevalence in small-molecule crystallography .
  • ORTEP-3’s graphical interface could visualize steric clashes or conformational flexibility in the target compound’s isopropyl and fluorophenyl groups.

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